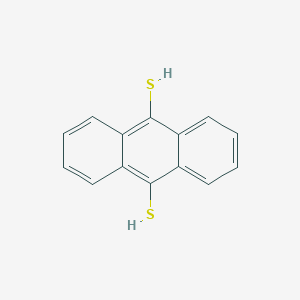

Anthracene-9,10-dithiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anthracene-9,10-dithiol is a useful research compound. Its molecular formula is C14H10S2 and its molecular weight is 242.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Material Science

1.1 Conductive Polymers

ADT has been utilized in the synthesis of conductive polymers. Its dithiol groups enhance reactivity in polymerization reactions, making it a valuable monomer for creating conjugated polymers. Research indicates that ADT can participate in competitive addition polymerizations, leading to materials with improved electronic properties .

Table 1: Relative Reactivity of Dithiol Monomers

| Monomer | Reactivity Order |

|---|---|

| 9,10-Anthracenedithiol | Highest |

| 4,4'-Biphenyldithiol | Moderate |

| 1,4-Benzenedithiol | Lowest |

1.2 Luminescent Materials

ADT is also involved in the development of luminescent materials. Studies have shown that ADT derivatives can exhibit reversible luminescence under light and heat stimuli, which is useful for applications in sensors and display technologies .

Biological Applications

2.1 Anticancer Agents

Research has demonstrated that anthracene derivatives, including ADT, possess anticancer properties. They can intercalate with DNA, disrupting cellular functions and leading to apoptosis in cancer cells. A study on anthracene-9,10-diones highlighted their potential as anticancer agents without significant mutagenic effects .

Table 2: Anticancer Activity of Anthracene Derivatives

2.2 DNA Probing

ADT has been studied for its ability to probe DNA structures due to its strong binding affinity. This property is exploited in the design of molecular probes for detecting DNA anomalies associated with various diseases .

Nanotechnology

3.1 Molecular Motors

A groundbreaking application of ADT is its role in molecular motors. Research conducted at UC Riverside demonstrated that ADT could mimic bipedal motion on metal surfaces, potentially paving the way for molecular machines and advanced nanocomputing systems .

Case Study: Molecular Walking

- Experiment: ADT molecules were heated on a copper surface.

- Outcome: The molecules successfully walked approximately 10,000 steps autonomously.

- Implications: This could lead to developments in molecular computing where such movements are harnessed for computational tasks.

Chemical Synthesis

4.1 Building Blocks for Functionalized Compounds

ADT serves as a key building block for synthesizing various functionalized compounds through Diels-Alder reactions and other coupling strategies . Its versatility allows chemists to create tailored materials with specific electronic and optical properties.

Propiedades

Número CAS |

86756-29-8 |

|---|---|

Fórmula molecular |

C14H10S2 |

Peso molecular |

242.4 g/mol |

Nombre IUPAC |

anthracene-9,10-dithiol |

InChI |

InChI=1S/C14H10S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H |

Clave InChI |

QHWTVIYSEHVEKU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |

SMILES canónico |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.